Nemertelline vs. 2,3′-Bipyridyl and Anabaseine: Sub-Micromolar Potency at Crayfish Stomach nAChRs
In direct comparative assays using crayfish (Procambarus clarkii) stomach muscle preparations, nemertelline activated nicotinic acetylcholine receptors (nAChRs) modulating chloride channels at sub-micromolar concentrations [1]. By contrast, the structurally simpler bipyridyls anabaseine and 2,3′-bipyridyl stimulated crustacean dactyl neuron pyridyl chemoreceptors only at micromolar (μM) concentrations in the same experimental system [1]. This represents an order-of-magnitude greater potency for the tetrapyridyl scaffold relative to the bipyridyl comparators under these specific assay conditions.
| Evidence Dimension | Concentration required for receptor activation |
|---|---|
| Target Compound Data | sub-micromolar (<1 μM) |
| Comparator Or Baseline | anabaseine and 2,3′-bipyridyl: micromolar (μM) concentrations |
| Quantified Difference | ≥10-fold lower concentration (sub-μM vs. μM) |
| Conditions | Crayfish (Procambarus clarkii) stomach muscle nicotinic receptors modulating chloride channels |
Why This Matters
This quantitative potency differential demonstrates that nemertelline engages crustacean nAChR subtypes at substantially lower concentrations than its bipyridyl co-metabolites, making it the preferred selection for experiments requiring high-sensitivity detection of invertebrate cholinergic responses.
- [1] Kem, W. R., Soti, F., & Wildeboer, K. (2001). Amphiporus alkaloid multiplicity implies functional diversity: initial studies on crustacean pyridyl receptors. Hydrobiologia, 456, 221-231. View Source
